Nω-hydroxy-nor-l-arginine (nor-NOHA) is a synthetic amino acid derivative [] that acts as a potent and selective inhibitor of arginase [, ]. Arginase is an enzyme that competes with nitric oxide synthase (NOS) for the common substrate L-arginine [, , , , ]. By inhibiting arginase, nor-NOHA shifts L-arginine utilization towards NOS, increasing nitric oxide (NO) production [, , , , ]. Nor-NOHA is a valuable tool in research to study the interplay between arginase and NOS and the role of arginase in various physiological and pathological processes.
Nor-NOHA is classified as an arginase inhibitor and is derived from the structural modification of Nω-hydroxy-L-arginine. It exhibits a higher potency against arginase II compared to arginase I, making it a valuable tool for studying the physiological and pathological roles of arginase in various biological systems . The compound is synthesized through specific chemical reactions that enhance its inhibitory properties.
The synthesis of nor-NOHA typically involves the hydroxylation of L-norarginine. The process can be carried out using various chemical reagents and conditions that facilitate the introduction of the hydroxy group at the appropriate position on the norarginine backbone.
The resulting product can be purified through chromatography techniques to ensure high purity necessary for biological assays .
Nor-NOHA has a molecular formula of C₆H₁₄N₄O₂, indicating it contains six carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms. Its structure features:
The three-dimensional conformation of nor-NOHA is critical for its interaction with arginase, influencing its inhibitory efficacy .
Nor-NOHA participates in several chemical reactions, primarily as an inhibitor of arginase. Its mechanism involves competitive inhibition where nor-NOHA binds to the active site of arginase, preventing substrate access (L-arginine).
The mechanism by which nor-NOHA exerts its effects involves several biochemical pathways:
Nor-NOHA exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate concentrations for experimental applications and therapeutic use .
Nor-NOHA has diverse applications in scientific research:
Nor-NOHA (Nω-hydroxy-nor-L-arginine) exhibits distinct binding interactions with arginase isoforms due to conserved yet geometrically divergent active sites. High-resolution crystal structures (e.g., PDB 3LP7 at 2.04 Å) reveal that nor-NOHA’s reduced carbon chain length compared to endogenous substrates enables optimal positioning within the 15 Å deep catalytic cleft of both arginase I (Arg1) and II (Arg2) [2] [9]. Despite 61% sequence identity and identical binuclear manganese cores, subtle structural variations in Arg2’s active site—particularly flexibility in the Glu296-Asp202 loop (equivalent to Glu277-Asp183 in Arg1)—contribute to ~10-fold higher affinity for Arg1 (Kd = 50–517 nM) versus Arg2 (Kd = 3.6 μM) [3] [10]. Molecular dynamics simulations indicate that nor-NOHA’s terminal hydroxyguanidinium group achieves enhanced hydrogen-bond networking with Arg1’s Thr246 and Asn126, while Arg2’s analogous residues (His265, Asp145) create less optimal electrostatic interactions [7].
Table 1: Structural and Thermodynamic Parameters of nor-NOHA Binding to Arginase Isoforms
Parameter | Arginase I | Arginase II |
---|---|---|
Kd (SPR) | 517 nM | ~3.6 μM |
Kd (ITC) | 50 nM | Not reported |
Key Binding Residues | Asp183, Glu186, Thr246 | Asp202, Glu205, His265 |
H-Bond Distance (Å) | 2.7–2.9 (terminal OH to Asp183) | 3.1–3.3 (terminal OH to Asp202) |
Nor-NOHA’s inhibition mechanism centers on its coordination chemistry with the binuclear manganese cluster (Mn2+A–OH−–Mn2+B), where it displaces the bridging hydroxide nucleophile essential for L-arginine hydrolysis [5] [7]. Crystallographic analyses show that nor-NOHA’s N-hydroxyguanidinium group forms a μ-1,3 bridging mode between the two Mn2+ ions, with Mn–O bond lengths of 2.2 Å (Mn2+A) and 2.4 Å (Mn2+B) [7]. This displaces the catalytic hydroxide while maintaining the Mn–Mn distance at ~3.3 Å, mimicking the transition state during arginine hydrolysis [9]. Kinetic studies using surface plasmon resonance (SPR) reveal slow dissociation rates (kd = 0.02 s−1 at pH 7.4), contributing to sustained inhibition even after substrate excess [5]. Notably, nor-NOHA’s binding is pH-dependent: increasing pH from 7.0 to 9.0 induces symmetrical coordination in the Mn cluster, enhancing nor-NOHA’s affinity by optimizing hydrogen bonding with Glu277 [5] [2].
Table 2: Kinetic and Coordination Properties of nor-NOHA at the Manganese Cluster
Property | Value/Observation | Method |
---|---|---|
Mn–O Distance (Å) | 2.2 (Mn2+A), 2.4 (Mn2+B) | X-ray crystallography |
kon (pH 7.4) | 1.5 × 104 M−1s−1 | Surface plasmon resonance |
kd (pH 7.4) | 0.02 s−1 | Surface plasmon resonance |
ΔTm | +8.5°C (vs. +15°C for CB-1158) | Thermal shift assay |
Nor-NOHA modulates the L-arginine paradox—whereby arginase and NOS compete for limited substrate pools—by preferentially inhibiting arginase’s high Vmax/Km activity (103–104-fold > NOS) [8] [10]. In murine macrophages, nor-NOHA (100 μM) increases nitric oxide (NO) production by 3.5-fold by redirecting L-arginine toward inducible NOS (iNOS), reducing Mycobacterium tuberculosis burden by 60% [6]. This substrate reallocation is concentration-dependent: nor-NOHA’s IC50 for arginase (0.1–0.5 μM) is >100-fold lower than concentrations affecting NOS activity [4]. However, in chronic myeloid leukemia (CML) models, nor-NOHA’s pro-apoptotic effects under hypoxia were independent of ARG2 ablation, suggesting off-target modulation of L-arginine transport or NOS uncoupling [4]. Crucially, nor-NOHA prevents NOS uncoupling—a pathological state where L-arginine depletion causes NOS to generate superoxide (O2•−) instead of NO—by maintaining L-arginine >50 μM, the threshold for sustained NO synthesis [8] [10].
By inhibiting arginase-mediated L-arginine hydrolysis, nor-NOHA reduces L-ornithine flux into downstream polyamine and proline biosynthesis [6] [10]. In M. tuberculosis-infected mice, nor-NOHA treatment decreased lung arginase activity by 45%, correlating with a 2.8-fold increase in spermine—an antimicrobial polyamine that restricts bacterial growth [6]. Metabolomic profiling of nor-NOHA-treated leukemic cells revealed >70% reduction in putrescine and spermidine, confirming disruption of ornithine decarboxylase (ODC)-dependent polyamine synthesis [4]. This metabolic shift has dual consequences:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3